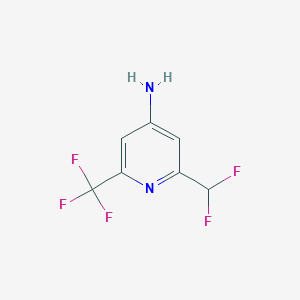

2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine

Description

Properties

Molecular Formula |

C7H5F5N2 |

|---|---|

Molecular Weight |

212.12 g/mol |

IUPAC Name |

2-(difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine |

InChI |

InChI=1S/C7H5F5N2/c8-6(9)4-1-3(13)2-5(14-4)7(10,11)12/h1-2,6H,(H2,13,14) |

InChI Key |

UXDMEMCEGWSXHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(F)F)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination of Pyridine Precursors

- Chloropyridine fluorination : The conversion of chloropyridines to fluoropyridines using fluorinating agents like KF or HF is a common approach. For example, WO2015151116A2 describes fluorination of 2-chloro-6-(trichloromethyl)pyridine to produce 2-fluoro-6-(trifluoromethyl)pyridine via distillation.

- Selectivity challenges : Fluorination at specific positions often requires protecting groups or steric directing groups to avoid over-fluorination.

Radical Bromination-Fluorination Sequences

- Bromination : Radical bromination (e.g., using NBS or Br₂) introduces bromine at methyl groups, enabling subsequent halogen exchange.

Example: - Fluorination : DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® converts brominated intermediates to difluoromethyl groups. However, DAST is hazardous and limits scalability.

Hypothetical Synthesis Route for 2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine

Proposed Pathway

| Step | Reaction | Reagents/Conditions | Key Considerations |

|---|---|---|---|

| 1 | Nitration of 2,6-dimethylpyridine | HNO₃/H₂SO₄, 0–5°C | Selective para-nitration to 4-nitro-2,6-dimethylpyridine. |

| 2 | Reduction of nitro group | H₂/Pd-C, ethanol, RT | Yields 4-amino-2,6-dimethylpyridine. |

| 3 | Bromination of methyl groups | NBS, AIBN, CCl₄, reflux | Radical bromination to 4-amino-2,6-bis(bromomethyl)pyridine. |

| 4 | Fluorination of bromomethyl groups | (a) DAST for difluoromethyl; (b) KF/Cu for trifluoromethyl | Sequential fluorination with DAST (stepwise) or separate handling for CF₃. |

| 5 | Purification | Column chromatography or distillation | Critical for isolating the final product. |

Challenges

- Positional selectivity : Ensuring fluorination occurs at the 2- and 6-positions without side reactions.

- Hazard mitigation : DAST and HF are corrosive; alternative fluorinating agents like XtalFluor® may improve safety.

- Yield optimization : Bromination steps often suffer from low yields (e.g., 10% in similar systems).

Alternative Approaches

Cross-Coupling Reactions

- Buchwald–Hartwig amination : Installing the amine group post-fluorination using palladium catalysts.

- Suzuki–Miyaura coupling : Potential for introducing trifluoromethyl groups via boronic esters, though limited by substrate compatibility.

One-Pot Multi-Step Processes

- Telescoped synthesis : Combining nitration, reduction, and fluorination in a single reactor to minimize intermediate isolation.

Example: A five-step, two-pot procedure for 4-(difluoromethyl)pyridin-2-amine achieved 46% overall yield at kilogram scale.

Critical Data from Analogous Systems

| Parameter | Value (Analogous System) | Source |

|---|---|---|

| Bromination yield | 10% | |

| DAST fluorination yield | 69% | |

| Large-scale batch yield | 60–72% | |

| Purity after distillation | >98% |

Recommendations for Optimization

- Replace DAST : Use (MeO)₂CF₂ or other stable fluorinating agents to improve safety.

- Radical fluorination : Explore photoredox catalysis for direct C–H fluorination.

- Continuous flow systems : Mitigate exothermic risks during nitration/fluorination.

Chemical Reactions Analysis

2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl (-CF₃) vs.

- Difluoromethyl (-CF₂H) vs. Methyl (-CH₃) : The -CF₂H group in the target compound increases acidity (C-F bonds) and metabolic resistance compared to -CH₃ in , which may degrade more readily via oxidative pathways.

- Pyridine vs. Pyrimidine Cores : Pyrimidine derivatives (e.g., ) exhibit distinct electronic profiles due to additional nitrogen atoms, altering binding interactions in enzyme pockets.

Challenges :

- Introducing -CF₃ groups typically requires expensive reagents like trifluoromethyl copper or Ruppert-Prakash reagents.

- Steric crowding from -CF₃ and -CF₂H may necessitate longer reaction times or elevated temperatures.

Biological Activity

2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in drug discovery and development. This compound is characterized by its unique trifluoromethyl and difluoromethyl substituents, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

- Molecular Formula: C7H5F5N2

- Molecular Weight: 202.12 g/mol

- CAS Number: 1804655-02-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cellular pathways. It has shown potential as an inhibitor of key kinases involved in cancer progression, particularly phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, metabolism, and survival, making them prime targets for cancer therapeutics.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that fluorinated pyridine derivatives can inhibit the proliferation of breast, colon, and lung cancer cells through mechanisms that may include apoptosis induction and cell cycle arrest .

Inhibition of Kinases

The compound has been identified as a potential inhibitor of PI3K and mTOR kinases. These kinases are often overactive in cancers due to mutations or other alterations in signaling pathways. The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment . In particular, a related compound was shown to have a favorable pharmacokinetic profile with sufficient oral bioavailability and low toxicity in animal models .

Study on Synthesis and Activity

A significant study focused on the synthesis of 4-(difluoromethyl)pyridin-2-amine as a precursor for various kinase inhibitors highlighted the efficiency of a five-step synthesis process that yielded high quantities of the desired product . This compound was then evaluated for its inhibitory effects on PI3K and mTOR, demonstrating promising results that warrant further investigation.

Antiproliferative Activity Assessment

In a comparative analysis involving fluorinated pyridine derivatives, this compound was included in a series of tests against multiple cancer cell lines. The results indicated that it possessed notable antiproliferative activity, comparable to other well-known inhibitors .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For example, intermediates like 6-(difluoromethyl)pyridin-3-yl derivatives can be synthesized via catalytic hydrogenation using Pd/C under hydrogen atmospheres (yields ~68–78%) . Optimization strategies include:

- Catalyst Selection : Palladium-based catalysts improve fluorination efficiency.

- Temperature Control : Reactions performed at 60–80°C minimize side products.

- Purification : Column chromatography with silica gel or reverse-phase HPLC enhances purity .

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : and NMR to confirm substituent positions and fluorination .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+1] peaks matching theoretical values) .

- X-ray Crystallography : Resolves crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Highly lipophilic due to trifluoromethyl groups; soluble in DMSO, DMF, and THF. Aqueous solubility is pH-dependent, improving under acidic conditions (pH < 4) .

- Stability : Degrades above 150°C; store at –20°C under inert gas. Stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) confirm <5% decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity (e.g., fluorine substitution lowers LUMO energy, favoring nucleophilic attack at C4) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO stabilizes intermediates via hydrogen bonding) .

- Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) .

Q. What strategies address conflicting data on biological activity between in vitro and in vivo studies?

- Methodological Answer :

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites that may alter activity .

- Pharmacokinetic Modeling : Correlate in vitro IC with in vivo plasma concentrations using compartmental models .

- Toxicity Profiling : Assess hepatic microsomal stability to identify metabolic liabilities .

Q. How does fluorine substitution impact molecular interactions in crystal structures?

- Methodological Answer :

- Crystallography : Fluorine’s electronegativity stabilizes crystal lattices via weak C–H⋯F interactions .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., 6-membered rings) dictate conformational rigidity .

- Steric Effects : Trifluoromethyl groups induce torsional angles >80° between pyridine and substituent planes .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) for asymmetric synthesis .

- Process Optimization : Continuous-flow reactors reduce racemization risks at high temperatures .

- Analytical QC : Chiral HPLC with amylose-based columns to monitor enantiomeric excess (>98%) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Use WHO-recommended protocols (e.g., CLSI M38 for antifungal studies) to minimize variability .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., difluoromethyl vs. trifluoromethyl) to clarify mechanistic roles .

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.